molecular formula C14H21N3O4S B12431180 2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylicacid

2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylicacid

Cat. No.: B12431180
M. Wt: 327.40 g/mol
InChI Key: TYTOSJDISBVBIS-UHFFFAOYSA-N
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Description

2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid is a complex organic compound that features a piperazine ring, a thiazole ring, and a carboxylic acid group. The presence of the N-boc (tert-butyloxycarbonyl) group provides protection to the amine functionality, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the piperazine and thiazole rings. The N-boc protection is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The final product is obtained through a series of coupling reactions and purification steps.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of nano-catalysts can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amines, alcohols, and various substituted derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The piperazine ring can act as a scaffold for binding to enzymes or receptors, while the thiazole ring can participate in hydrogen bonding and other interactions. The N-boc group provides stability during synthetic transformations and can be removed to expose the active amine functionality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid is unique due to the combination of the piperazine and thiazole rings along with the carboxylic acid group. This structure provides a versatile platform for various chemical modifications and applications in different fields of research.

Properties

Molecular Formula

C14H21N3O4S

Molecular Weight

327.40 g/mol

IUPAC Name

4-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C14H21N3O4S/c1-8-10(12(18)19)22-11(16-8)9-7-15-5-6-17(9)13(20)21-14(2,3)4/h9,15H,5-7H2,1-4H3,(H,18,19)

InChI Key

TYTOSJDISBVBIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2CNCCN2C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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